REACTION_CXSMILES
|
[Br-:1].[NH2:2][C:3]1[S:4][C:5]([CH3:17])=[CH:6][N+:7]=1[CH2:8][C:9](=O)[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]>C(O)C>[BrH:1].[CH3:17][C:5]1[S:4][C:3]2=[N:2][C:9]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:8][N:7]2[CH:6]=1 |f:0.1,3.4|
|
Name
|
2-amino-3-(4-ethoxy-2,4-dioxobutyl)-5-methylthiazol-3-ium bromide
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
[Br-].NC=1SC(=C[N+]1CC(CC(=O)OCC)=O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
Br.CC1=CN2C(S1)=NC(=C2)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |